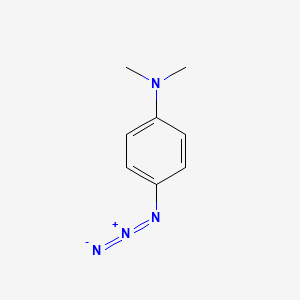

4-azido-N,N-dimethylaniline

説明

Contextualization within Azide (B81097) Chemistry and Organic Synthesis

Organic azides, including 4-azido-N,N-dimethylaniline, are a cornerstone of modern organic synthesis due to the energetic and reactive nature of the azide functional group (-N₃). This group is a key participant in one of the most powerful and widely used synthetic methodologies known as "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). angenechemical.comworktribe.com This reaction facilitates the efficient and highly selective formation of stable 1,2,3-triazole rings by joining an azide with an alkyne. rsc.org The reliability and specificity of the CuAAC reaction have established this compound as a go-to reagent for constructing complex molecular architectures. worktribe.com

Beyond click chemistry, the azide group can undergo various other transformations, such as thermal or photochemical decomposition to generate highly reactive nitrene intermediates. rsc.org These nitrenes can then engage in a range of subsequent reactions. Furthermore, this compound serves as a precursor in reactions like the photooxidation to form N,N-dimethyl-4-nitrosoaniline. chemicalbook.com The compound's dual functionality—the reactive azide and the electron-donating dimethylaniline group—allows for its use in nucleophilic substitutions, cycloadditions, and cross-coupling reactions, making it a multifaceted tool for synthetic chemists. angenechemical.com

Significance in the Development of Advanced Organic Molecules

The strategic use of this compound has directly led to the creation of novel molecules with advanced properties and functions. Its role is particularly notable in the fields of materials science and heterocyclic chemistry.

A significant application is in the synthesis of efficient photoinitiators for two-photon polymerization (2PP), a high-precision 3D printing technology. worktribe.com Researchers have employed a click chemistry strategy to combine this compound (as the donor fragment) with various alkynyl-functionalized acceptor units. worktribe.com This modular approach allows for the systematic assembly of photoinitiators, enabling the rapid variation of chemical structures to optimize their performance for 2PP applications. worktribe.com

In another innovative application, this compound was used in a ring expansion reaction with a borole (B14762680) compound (1-(2,3,4,5-tetraphenylborolyl)ferrocene) to synthesize a 1,2,3-diazaborinine. nih.gov This reaction proceeds through an isolable azo-azaborinine intermediate that rearranges to form the final product, which is a boron-nitrogen analogue of pyridine (B92270). nih.gov The resulting diazaborinine exhibits spectroscopic and reactive properties analogous to pyridine, highlighting a novel pathway to create unusual heteroaromatic systems. nih.gov

The compound is also integral to the synthesis of push-pull dyes containing a 1,2,3-triazole moiety. In one study, while the direct click reaction with a specific alkyne yielded the desired product in low amounts, a two-step procedure involving an initial reaction with propynal followed by a Knoevenagel condensation was successful. rsc.org This demonstrates the compound's utility in multi-step syntheses to achieve complex dye structures with tailored photophysical properties. rsc.org

Overview of Key Research Domains

Research involving this compound spans several key scientific domains, driven by its versatile reactivity.

Materials Science and Polymer Chemistry : The compound is a crucial building block for advanced materials. It is used to create specialty polymers and materials with unique optical properties for applications in sensors and photonic devices. chemimpex.comchemimpex.com Its most prominent use is in synthesizing photoinitiators for 2PP, a field critical for microfabrication and advanced manufacturing. worktribe.com

Dye Chemistry : this compound is a precursor in the synthesis of various dyes. angenechemical.com Its derivatives are often incorporated into complex "push-pull" systems where the dimethylamino group acts as an electron donor. These structures are investigated for applications ranging from textile dyes to advanced materials for nonlinear optics. rsc.orgchemimpex.com

Heterocyclic Chemistry : The synthesis of novel heterocyclic compounds is a major application. The azide group readily participates in cycloaddition reactions to form triazoles, which are stable aromatic rings found in pharmaceuticals, agrochemicals, and materials. rsc.org Furthermore, it has been instrumental in creating unconventional heterocycles like diazaborinines, expanding the library of known chemical scaffolds. nih.gov

Medicinal and Bioorganic Chemistry : The azide functionality makes this compound suitable for bioconjugation via click chemistry, a technique used to label and link biomolecules. chemimpex.com Additionally, derivatives of this compound, specifically 4-azido-1,2,3-triazoles, have been studied for their potential cytotoxic activity against human breast cancer cell lines, indicating its relevance in the exploration of new therapeutic agents. jomardpublishing.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Azido-4-dimethylaminobenzene |

| p-(dimethylamino)phenylazide |

| Benzene (B151609) |

| N,N-dimethyl-4-nitrosoaniline |

| 1,2,3-diazaborinine |

| Pyridine |

| 1-(2,3,4,5-tetraphenylborolyl)ferrocene |

| Propynal |

| Crystal violet |

| Malachite green |

| Vanillin |

| Methyl violet |

| Michler's ketone |

| Penicillins |

| Cephalosporins |

| 4-azido-1,2,3-triazoles |

| 4-azido-2,5-diphenyl-2H-1,2,3-triazole |

| 4-(5-azido-2-phenyl-2H-1,2,3-triazol-4-yl)-N,N-dimethylaniline |

| 4-methoxy benzaldehyde |

| 4-azido-5-phenyl-2-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole |

| 1-fluoro-4-nitrobenzene |

| Diphenylamine |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) |

| Cyanoacetic acid |

| Propane-1,3-diol |

| n-butyl lithium |

| 4,6 dimethyl-2-ethynylpyrimidine |

| 2-(3-(trimethylsilyl)prop-2-yn-1-ylidene)-malononitrile |

| 1-naphthylamine |

| 4-nitroso-NN-dimethylaniline |

| 2-Azonaphthalene |

| Dibenzo[a,h]phenazine |

| 2,7-dimethoxyphenazine |

| 4-methoxyphenyl azide |

| 1-azidonaphthalene |

| 4-azidoanisole |

| (E) -4- (2,2-dichloro-1 - ((3,4-dichloro-phenyl) diazenyl) vinyl) -N, N-dimethylaniline |

| Paclitaxel |

| 4-Ethynyl-N,N-dimethylaniline |

| 3-iodopyridine |

| copper(II) acetate (B1210297) |

| dibromo magnesium porphyrin |

| 4-Fluoro-N,N-dimethylaniline |

| 4-Iodo-N,N-dimethylaniline |

| 4-Chloro-N,N-dimethylaniline |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-azido-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12(2)8-5-3-7(4-6-8)10-11-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQJWJKRVJLLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342725 | |

| Record name | 1-Azido-4-dimethylaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18523-44-9 | |

| Record name | NSC206137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Azido-4-dimethylaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization

Synthetic Routes to 4-Azido-N,N-dimethylaniline

The preparation of this compound can be achieved through several synthetic pathways, primarily involving the introduction of the azide (B81097) functionality onto the aromatic ring.

The traditional and most common method for synthesizing aryl azides, including this compound, begins with the corresponding aniline (B41778) derivative. ingentaconnect.comresearchgate.net This classical procedure involves a two-step diazotization-azidation process. researchgate.net

The precursor for this synthesis is N,N-dimethylaniline. wikipedia.orgchemicalbook.com The synthesis proceeds as follows:

Diazotization: The primary aromatic amine, in this case, a derivative of N,N-dimethylaniline, is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), under strong acidic conditions and at low temperatures. ingentaconnect.comresearchgate.net This reaction converts the amino group into a diazonium salt.

Azidation: The resulting aryl diazonium salt is then reacted with an azide source, most commonly sodium azide (NaN₃), to yield the final aryl azide product. ingentaconnect.comresearchgate.net

While widely used, this method has drawbacks, such as the need for strong acids and low-temperature control. ingentaconnect.com To circumvent these issues, alternative one-pot syntheses have been developed. One such method employs tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (B126382) (TMSN₃) under mild conditions, allowing for the efficient conversion of aromatic amines to azides. acs.org Another one-pot procedure utilizes sodium nitrite and hydrazine (B178648) hydrate. amazonaws.com Research has also explored Cu(II)-catalyzed diazo transfer from triflyl azide (TfN₃) to anilines. researchgate.net

A general reaction scheme for the traditional synthesis is presented below:

Scheme 1: Traditional Synthesis of this compound from N,N-dimethylanilineAn alternative and more recent methodology for the synthesis of aryl azides involves a copper(II)-catalyzed cross-coupling reaction. nih.govthieme-connect.comorganic-chemistry.org This method, an extension of the Chan-Lam coupling, facilitates the conversion of arylboronic acids, their corresponding boronates, or trifluoroborates into aryl azides. nih.govthieme-connect.comorganic-chemistry.orgthieme-connect.comnih.gov

This approach offers several advantages, including mild reaction conditions and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org The reaction typically involves treating the arylboronic acid with sodium azide in the presence of a copper(II) catalyst, such as copper(II) acetate (B1210297), in a protic solvent like methanol. organic-chemistry.org The reaction demonstrates broad substrate compatibility, with reported yields for various aryl azides ranging from 40-98%. organic-chemistry.org

The proposed mechanism involves transmetalation, coordination of the azide, and reductive elimination. organic-chemistry.org A key benefit of this method is its compatibility with the conditions for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling sequential one-pot reactions. nih.govorganic-chemistry.org

Table 1: Comparison of Synthetic Routes to Aryl Azides

| Method | Precursor | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Diazotization-Azidation | Aniline derivative | NaNO₂, NaN₃, Strong Acid | Low temperatures | Well-established, readily available precursors. ingentaconnect.comresearchgate.net | Requires strong acids, inconvenient experimentally. ingentaconnect.com |

| One-pot Nitrite/Azide | Aromatic amine | t-BuONO, TMSN₃ | Mild (0 °C to RT) | High yields, mild conditions. acs.org | Use of potentially explosive azide reagents. |

| Copper-Catalyzed Coupling | Arylboronic acid | NaN₃, Cu(II) acetate | Mild (e.g., 55°C) | Broad functional group tolerance, compatible with CuAAC. nih.govorganic-chemistry.org | Lower yields for some heterocyclic substrates. organic-chemistry.org |

Precursor Chemistry and Aromatic Azide Synthesis

Utilization in Cycloaddition Reactions

This compound is a key reactant in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. researchgate.netwikipedia.orgorganic-chemistry.org

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (an organic azide) and a dipolarophile (typically an alkyne or alkene) to form a five-membered ring. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of 1,2,3-triazoles. researchgate.netwikipedia.org

When conducted under thermal conditions without a metal catalyst, the Huisgen cycloaddition of an azide with an unsymmetrical alkyne typically yields a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgrsc.orgnih.gov The lack of regioselectivity arises because the frontier molecular orbital (HOMO-LUMO) energy differences for both possible orientations are similar. nih.gov The reaction often requires elevated temperatures and prolonged reaction times. wikipedia.orgnih.gov

For example, the thermal reaction of this compound with an alkyne would be expected to produce both 1,4- and 1,5-isomers. However, regioselectivity can be influenced by steric factors. In the reaction of this compound with a bulky alkyne like 2-(3-(trimethylsilyl)prop-2-yn-1-ylidene)malononitrile, the 1,5-regioisomer was formed with high selectivity due to the steric hindrance of the trimethylsilyl (B98337) group. rsc.org

The discovery of metal-catalyzed versions of the azide-alkyne cycloaddition has revolutionized the synthesis of 1,2,3-triazoles. nih.govnih.gov The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction. wikipedia.orgnih.govrsc.orgrsc.org

The CuAAC reaction is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.gov This high level of control is a significant advantage over the thermal process. The reaction is remarkably efficient, proceeding rapidly at room temperature with high yields and tolerating a wide variety of functional groups. nih.govnih.govbeilstein-journals.org The catalyst is typically generated in situ from a copper(II) salt, like CuSO₄·5H₂O, with a reducing agent such as sodium ascorbate, or by using a copper(I) source directly. beilstein-journals.orgworktribe.com

The mechanism of CuAAC is distinct from the concerted thermal cycloaddition and is proposed to involve the formation of a copper(I) acetylide intermediate. nih.govbeilstein-journals.org This intermediate then reacts with the azide in a stepwise manner, leading to the selective formation of the 1,4-triazole product. nih.gov The use of this compound in CuAAC reactions provides a reliable and modular approach to synthesizing a diverse range of 1,4-disubstituted triazoles. worktribe.com

In contrast to copper, ruthenium catalysts (RuAAC) can be used to selectively generate the 1,5-regioisomer of the triazole. wikipedia.orgrsc.org

Table 2: Regioselectivity in Azide-Alkyne Cycloadditions

| Reaction Type | Catalyst | Product(s) | Key Features |

|---|---|---|---|

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | Low regioselectivity, often requires harsh conditions. wikipedia.orgnih.gov |

| Copper-Catalyzed (CuAAC) | Copper(I) | Exclusively 1,4-isomer | High regioselectivity, mild conditions, high yields, "click" reaction. wikipedia.orgnih.gov |

| Ruthenium-Catalyzed (RuAAC) | Ruthenium | Exclusively 1,5-isomer | Complementary regioselectivity to CuAAC. wikipedia.orgrsc.org |

Thermal Conditions and Regioselectivity

Synthesis of 1,2,3-Triazole Derivatives

The azide functional group of this compound is a key precursor for the synthesis of 1,2,3-triazole rings, a scaffold of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net The most prominent method for this transformation is the Huisgen 1,3-dipolar cycloaddition, particularly its metal-catalyzed variants, which offer high regioselectivity and efficiency. acs.orgorganic-chemistry.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, reliably produces 1,4-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.orgworktribe.com For instance, the reaction of this compound with various terminal alkynes in the presence of a copper(I) catalyst affords the corresponding 1-(4-(dimethylamino)phenyl)-4-substituted-1H-1,2,3-triazoles in good yields. worktribe.commdpi.com This methodology is highly modular, allowing for the straightforward synthesis of a library of derivatives by varying the alkyne component. worktribe.com

Alternatively, ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted regioisomer. nih.gov This complementary reactivity is crucial for creating structurally diverse triazole derivatives that would be inaccessible through CuAAC alone. The choice of catalyst—copper for the 1,4-isomer and ruthenium for the 1,5-isomer—provides chemists with precise control over the final product structure. nih.gov

The 1,2,3-triazole ring synthesized from this compound can function as a π-conjugated linker in donor-π-acceptor (D-π-A) systems, also known as push-pull chromophores. semanticscholar.orgresearchgate.net In these molecules, the electron-donating N,N-dimethylaniline group (the "push") is connected via the triazole bridge to an electron-accepting group (the "pull"). semanticscholar.orgmetu.edu.tr This arrangement facilitates intramolecular charge-transfer (ICT), which is fundamental to the nonlinear optical (NLO) properties of these materials. semanticscholar.orgnih.gov

The synthesis of these chromophores often employs the CuAAC reaction. For example, coupling this compound with an alkyne bearing an electron-acceptor group, such as a dicyanovinyl moiety, yields a push-pull system. researchgate.net The positioning of the donor and acceptor groups on the triazole ring significantly influences the ICT and, consequently, the NLO properties. researchgate.net Experimental and computational studies have shown that the charge-transfer absorptions for these chromophores are significant, with absorption maxima varying based on the specific isomer. researchgate.net

Table 1: Spectroscopic data for isomeric push-pull chromophores featuring a 1,2,3-triazole linker derived from this compound and a dicyanovinyl acceptor group. Data sourced from computational and experimental studies. researchgate.net

The 1,2,3-triazoles derived from this compound can be further functionalized to generate 1,2,3-triazolium salts. nih.govmdpi.comrsc.org These salts are typically synthesized by the N-alkylation or N-arylation of the triazole ring. mdpi.comacs.org For example, reacting a 1,4-disubstituted triazole with an alkylating agent like methyl iodide or an arylating agent such as a diaryliodonium salt leads to the formation of the corresponding triazolium salt. nih.govacs.org

These triazolium salts are crucial precursors for the generation of 1,2,3-triazol-5-ylidenes, a class of N-heterocyclic carbenes (NHCs) more specifically known as mesoionic carbenes (MICs). nih.govnih.govcsic.es Deprotonation of the triazolium salt yields the MIC, a highly reactive species with unique electronic properties. acs.orgnih.gov MICs derived from precursors containing the N,N-dimethylaniline moiety are potent σ-donor ligands and have found applications in stabilizing transition metals in various catalytic processes. nih.govlondonmet.ac.uk The modular synthesis, starting from this compound, allows for fine-tuning of the steric and electronic properties of the resulting MIC ligands for specific applications in catalysis and materials science. acs.orgnih.gov

Formation of Push-Pull Chromophores with Triazole Linkers

Participation in Ring Expansion and Rearrangement Reactions

Beyond cycloadditions, this compound is a key reagent in sophisticated ring expansion and rearrangement reactions, enabling the synthesis of novel and complex heterocyclic frameworks.

A notable transformation involving this compound is its reaction with antiaromatic boroles, which leads to a novel ring expansion forming 1,2,3-diazaborinines. researchgate.netnih.govwilddata.cn Typically, the reaction of boroles with organic azides yields 1,2-azaborinines. rsc.orgntu.edu.sg However, by carefully selecting the electronic characteristics of the reactants, the reaction pathway can be diverted. nih.govresearchgate.net

In a specific example, the reaction of 1-(2,3,4,5-tetraphenylborolyl)ferrocene with this compound results in the formation of a 1,2,3-diazaborinine. nih.govwilddata.cnwikipedia.org The reaction proceeds through an isolable azo-azaborinine intermediate which then decomposes to the final diazaborinine product. nih.govresearchgate.net This unusual transformation provides access to a pyridine-like BN-heterocycle, a class of compounds with interesting electronic properties. researchgate.netnih.gov

Table 2: Summary of the ring expansion reaction of a ferrocene-substituted borole (B14762680) with this compound. nih.govresearchgate.netwikipedia.org

Aryl azides are well-known precursors for the synthesis of various nitrogen-containing heterocycles through thermal or photochemical nitrene insertion reactions. While direct, high-yield synthesis of indoles specifically from this compound is not extensively documented as a primary synthetic route in the provided context, the general reactivity of aryl azides suggests potential pathways. For instance, the Hemetsberger-Knittel indole (B1671886) synthesis involves the thermal decomposition of vinyl azides, formed from aldehydes and azidoacetates, to generate indole-2-carboxylic acid derivatives. acs.orgsemanticscholar.org Conceptually, related strategies could be envisioned where a nitrene generated from this compound undergoes intramolecular cyclization onto an appropriate side chain, although specific examples are not detailed in the search results. Other established methods for indole synthesis, such as the Fischer, Madelung, or Bischler-Möhlau syntheses, typically start from different aniline or hydrazine precursors. nih.govorganic-chemistry.org

Borole Ring Expansion to Diazaborinines

Other Advanced Synthetic Transformations

The reactivity of this compound extends to other valuable transformations. For example, it can be employed in photocatalyzed reactions. Under visible light, N,N-dimethylanilines can form an electron donor-acceptor (EDA) complex with suitable acceptors, leading to the generation of α-aminoalkyl radicals for C-C bond formation. rsc.org While the provided search results focus on N,N-dimethylaniline itself, this reactivity pattern suggests potential for this compound to participate in similar photocatalytic cycles, provided the azide group is stable under the reaction conditions. rsc.orgresearchgate.net

Synthesis of Halogenated 1,4-Donor-Acceptor Butadienes

The synthesis of halogenated 1,4-donor-acceptor (D-A) butadienes is of significant interest due to their potential applications in nonlinear optics and materials science. While direct synthesis from this compound is not extensively documented, related methodologies involving azides and N,N-dimethylaniline derivatives suggest plausible synthetic routes. One such approach is the [2+2] cycloaddition-retroelectrocyclization reaction between an electron-rich alkyne and an electron-deficient alkene. nih.gov In this context, a derivative of this compound could serve as the donor component.

A potential, albeit multi-step, pathway could involve the conversion of this compound to a suitable electron-rich alkyne, such as 4-ethynyl-N,N-dimethylaniline. This alkyne can then undergo a cycloaddition reaction with a halogenated, electron-deficient alkene. For instance, the reaction of 4-ethynyl-N,N-dimethylaniline with a halogenated dicyanovinyl derivative could yield the target halogenated 1,4-donor-acceptor butadiene. nih.gov

Another potential route involves the chemistry of vinyl azides. The transformation of this compound into a vinyl azide derivative would open up numerous possibilities for subsequent reactions to form halogenated butadienes. nih.gov For example, the reaction of dichlorodiazadienes with sodium azide is known to produce 4-azido-1,2,3-triazoles, highlighting the reactivity of azides in forming complex heterocyclic systems which can be precursors to other structures. mdpi.com

A representative reaction scheme for the synthesis of a halogenated 1,4-donor-acceptor butadiene, based on the reaction of an N,N-dimethylaniline-derived alkyne with a halogenated alkene, is presented below.

Reaction Scheme:

Table 1: Key Intermediates and Reagents in the Synthesis of Halogenated 1,4-Donor-Acceptor Butadienes

| Compound/Reagent | Role | Reference |

| This compound | Starting Material | nih.gov |

| 4-ethynyl-N,N-dimethylaniline | Electron-rich Alkyne | nih.gov |

| Halogenated Dicyanovinyl Derivative | Electron-deficient Alkene | nih.gov |

| Sodium Azide | Azide Source | mdpi.com |

| Dichlorodiazadiene | Precursor to Azido-triazoles | mdpi.com |

Carbon Isotope Labeling Approaches

The introduction of carbon isotopes, such as ¹³C, into the structure of this compound is crucial for mechanistic studies, metabolic tracing, and advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy. uzh.chmedchemexpress.com The synthesis of ¹³C-labeled this compound can be achieved by employing labeled starting materials in its synthetic pathway.

A feasible approach begins with a ¹³C-labeled aniline precursor. For instance, the synthesis of ¹³N-labeled triazoles has been demonstrated starting from the corresponding labeled anilines. rsc.org This methodology can be adapted for ¹³C labeling. The synthesis would commence with a commercially available or custom-synthesized ¹³C-labeled aniline. This labeled aniline would then be subjected to diazotization followed by azidation to introduce the azide functionality at the para position. Subsequent N,N-dimethylation would yield the desired ¹³C-labeled this compound.

Alternatively, a known synthesis of non-labeled this compound proceeds from p-phenylenediamine. soton.ac.uk To introduce a ¹³C label, one could start with ¹³C-labeled p-phenylenediamine. The synthetic sequence would involve the selective diazotization of one amino group, followed by its conversion to the azide, and finally, the exhaustive methylation of the remaining amino group.

A general strategy for introducing multiple ¹³C labels involves using simple, heavily labeled building blocks like ¹³C₂-sodium acetate. sioc-journal.cn While more complex, this approach could be adapted to construct the aromatic ring of the aniline precursor with multiple ¹³C atoms, leading to a multiply labeled final product.

Table 2: Potential Precursors and Methods for ¹³C Labeling of this compound

| Labeled Precursor | Labeling Strategy | Key Reactions | Reference |

| ¹³C-Aniline | Labeling of the aromatic ring | Diazotization, Azidation, N,N-dimethylation | rsc.org |

| ¹³C-p-Phenylenediamine | Labeling of the aromatic ring | Selective Diazotization, Azidation, N,N-dimethylation | soton.ac.uk |

| ¹³C₂-Sodium Acetate | Multiple labeling of the aromatic ring | Ring synthesis, Functional group interconversions | sioc-journal.cn |

Mechanistic Insights and Reaction Dynamics

Elucidation of Cycloaddition Mechanisms

Cycloaddition reactions involving azides are fundamental in organic synthesis. The mechanism of these reactions, particularly whether they proceed through a concerted or stepwise pathway, is a subject of ongoing investigation.

Concerted versus Stepwise Pathways

The Huisgen 1,3-dipolar cycloaddition of azides with alkynes is a classic example of a reaction that can, in principle, proceed through either a concerted or a stepwise mechanism. researchgate.net In a concerted pathway, the formation of the two new sigma bonds occurs simultaneously, passing through a single transition state. libretexts.org This is often favored in thermal reactions and is characterized by a high degree of stereospecificity. researchgate.net

Conversely, a stepwise mechanism involves the formation of an intermediate, which can be zwitterionic or diradical in nature, before the final cyclization step. researchgate.netmdpi.com The thermal Huisgen 1,3-dipolar cycloaddition of azides to alkynes often requires high temperatures and can result in a mixture of regioisomers, which can be indicative of a more complex, possibly stepwise, process. organic-chemistry.org The choice between a concerted and stepwise pathway is influenced by factors such as the electronic nature of the reactants, steric effects, and the presence of catalysts. nih.gov For instance, the reaction of electron-rich alkynes with electron-poor olefins like tetracyanoethylene (B109619) is suggested to proceed through a stepwise mechanism involving a zwitterionic intermediate. researchgate.net

In the context of 4-azido-N,N-dimethylaniline, its reaction with terminal alkynes, such as 1-propynaldehyde, has been reported to proceed via a Huisgen cycloaddition. researchgate.net While the classic thermal reaction can be ambiguous, catalyzed versions of the azide-alkyne cycloaddition offer more control. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click reaction" that proceeds with high regioselectivity to form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govnih.gov This high selectivity is a result of a different, non-concerted mechanism involving copper acetylide intermediates. organic-chemistry.orgnih.gov Similarly, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) lead to 1,5-disubstituted 1,2,3-triazoles through a proposed ruthenacycle intermediate. organic-chemistry.orgwikipedia.org

Electronic Effects and Linear Free Energy Relationships in Reaction Kinetics

The electronic properties of the substituents on both the azide (B81097) and the alkyne play a crucial role in the kinetics of cycloaddition reactions. The reactivity of this compound is significantly influenced by the electron-donating dimethylamino group. The study of reactions involving a series of substituted N,N-dimethylanilines allows for the application of linear free energy relationships (LFERs), such as the Hammett equation, to quantify these electronic effects. acs.org

For instance, in the reaction of phthalimide (B116566) N-oxyl radical with 4-X-substituted N,N-dimethylanilines, the reaction rate was found to be highly sensitive to the electron-donating power of the substituent X, with a ρ+ value of -2.5. researchgate.net This large negative value indicates a significant buildup of positive charge in the transition state, which is stabilized by electron-donating groups. researchgate.net Similarly, in the aziridination of styrenes catalyzed by cobalt complexes, large negative ρ+ values revealed a dominant buildup of positive charge at the styrene (B11656) moiety in the rate-limiting transition state. acs.org These studies highlight how electronic effects, which can be systematically varied and analyzed, are paramount in dictating the reaction rates and mechanisms of reactions involving derivatives of N,N-dimethylaniline. researchgate.netacs.org

Mechanism of Ring Expansion Reactions

This compound participates in fascinating ring expansion reactions, particularly with antiaromatic boroles, leading to the formation of various heterocyclic systems.

Role of Antiaromaticity in Borole (B14762680) Chemistry

Boroles are five-membered heterocyclic rings containing a boron atom and are considered antiaromatic due to their 4 π-electron system. wikipedia.org This antiaromatic character makes them highly reactive and susceptible to reactions that can alleviate this instability, such as ring expansion. wikipedia.orgrsc.orgnih.gov The reaction of boroles with organic azides is a key method for the synthesis of larger, more stable aromatic systems like 1,2-azaborinines. nih.govresearchgate.net This transformation from an antiaromatic starting material to an aromatic product provides a strong thermodynamic driving force for the reaction. nih.gov

The high Lewis acidity of the boron center in boroles also contributes to their reactivity, allowing for the ready formation of adducts with Lewis bases. wikipedia.org This initial coordination can be the first step in a ring expansion pathway. rsc.org

Intermediate Characterization in Diazaborinine Formation

A significant discovery in the reaction of this compound with boroles is the formation of a 1,2,3-diazaborinine, a pyridine (B92270) analogue. nih.govresearchgate.netuni-wuerzburg.de This reaction proceeds through a different pathway than the more common formation of 1,2-azaborinines. nih.govresearchgate.net

In the reaction of 1-(2,3,4,5-tetraphenylborolyl)ferrocene with this compound, an isolable azo-azaborinine intermediate was identified. researchgate.netnih.govresearchgate.netwilddata.cn This intermediate gradually decomposes to form the final 1,2,3-diazaborinine and benzonitrile. nih.govresearchgate.netuni-wuerzburg.de The ability to isolate and characterize this intermediate provides crucial evidence for the stepwise nature of this specific ring expansion reaction. Density functional theory (DFT) calculations have been employed to further elucidate the mechanism of this unusual transformation, supporting a multi-step process. nih.govresearchgate.net The electronic characteristics of both the borole and the azide are critical in directing the reaction towards this unique pathway. nih.govuni-wuerzburg.de

Photochemical Pathways and Dinitrogen Extrusion

The photochemical behavior of aryl azides, including this compound, is characterized by the extrusion of dinitrogen (N₂) upon irradiation, leading to the formation of highly reactive nitrene intermediates.

The photolysis of aryl azides can be initiated by light, leading to the cleavage of the N-N₂ bond and the release of dinitrogen gas. rsc.orgchemicalbook.com This process generates a nitrene, a species with a neutral, electron-deficient nitrogen atom. The resulting nitrene is highly reactive and can undergo various subsequent reactions, such as insertion into C-H bonds, addition to double bonds, or rearrangements. uc.pt

In the case of this compound, flash photolysis experiments have been used to study the formation of transient species. chemicalbook.com The photolysis of azides can be influenced by the presence of other molecules. For example, the triplet state of 4-nitro-N,N-dimethylaniline can be quenched by other nitroarenes, leading to demethylation. rsc.org

Photocatalysis can also be employed to initiate reactions involving azides. acs.orgnih.govacs.org Visible-light-induced photocatalysis can generate radical intermediates from azides, which can then participate in cyclization reactions with the extrusion of nitrogen. mdpi.com For example, a phenyl radical can add to an alkyne, followed by intramolecular cyclization with an azide group and subsequent dinitrogen extrusion. mdpi.com These photochemical methods provide alternative pathways for the generation of reactive intermediates from azides under mild conditions.

Excited State Generation and Dynamics

The photochemical behavior of this compound begins with the absorption of light, which elevates the molecule to an electronically excited state. This process initiates a series of rapid dynamic events governed by the molecule's electronic structure. As a donor-π-bridge-acceptor (D-π-A) type system, where the N,N-dimethylamino group acts as a potent electron donor and the azido (B1232118) group is part of the conjugated π-system, photoexcitation leads to a significant redistribution of electron density. d-nb.info

Upon absorbing a photon, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). This excited state is often characterized by a significant degree of intramolecular charge transfer (ICT), where electron density shifts from the dimethylamino group across the phenyl ring to the azido group. d-nb.infompg.de The dynamics of this ICT process are influenced by factors such as the polarity of the solvent. d-nb.info

Formation of Reactive Intermediates (e.g., Nitrenes, Azanyl Derivatives)

The hallmark of aryl azide chemistry is the elimination of a molecule of dinitrogen (N₂) upon thermal or photochemical stimulation, leading to the formation of a highly reactive nitrene intermediate. wikipedia.orgresearchgate.net This process is the primary reactive pathway for this compound following excitation. The decomposition can proceed from either the singlet or triplet excited state, yielding the corresponding singlet or triplet nitrene. wikipedia.orgnih.gov

Key Reactive Intermediates from this compound:

| Intermediate | Spin State | Formation Pathway | Key Characteristics |

|---|---|---|---|

| Singlet 4-(N,N-dimethylamino)phenylnitrene | Singlet | Direct photolysis from the excited singlet state. wikipedia.org | Highly reactive, electrophilic, undergoes rapid intramolecular reactions (e.g., ring expansion). beilstein-journals.org |

| Triplet 4-(N,N-dimethylamino)phenylnitrene | Triplet | Intersystem crossing from the singlet nitrene or formed from the triplet azide precursor. wikipedia.orgbeilstein-journals.org | Thermodynamically more stable than the singlet state, reacts like a diradical (e.g., hydrogen abstraction). |

Direct photolysis typically generates the singlet nitrene, which can then undergo intersystem crossing to the more stable triplet ground state. wikipedia.org The triplet nitrene can also be formed directly if the decomposition occurs from the triplet state of the parent azide, a process that can be facilitated using a triplet sensitizer. wikipedia.org Computational studies on similar azides, such as 2-azido-N,N-dimethylethanamine (DMAZ), show that N-N₂ bond fission pathways leading to nitrene formation have the lowest activation barriers compared to other decomposition routes. nih.gov Once formed, these nitrene intermediates are not typically isolated but engage in rapid subsequent reactions, including C-H insertion, cycloaddition, or rearrangement. beilstein-journals.orgresearchgate.net For aryl nitrenes specifically, ring expansion to a seven-membered ring cumulene is a characteristic reaction pathway. wikipedia.orgbeilstein-journals.org

Energy Release Mechanisms in Nitrogen-Rich Compounds (from a fundamental chemical perspective)

Nitrogen-rich compounds, a class that includes azides like this compound, are recognized as energetic materials. Their capacity to release significant amounts of energy stems from their unique chemical composition and bonding. innovations-report.com The fundamental mechanism of energy release is tied to the high positive enthalpy of formation of these molecules and the products of their decomposition. aip.orgmdpi.com

The core principle lies in the transformation of relatively weak nitrogen-nitrogen single (N-N) and double (N=N) bonds within the energetic compound into the exceptionally stable triple bond (N≡N) of dinitrogen gas (N₂). innovations-report.com The decomposition of nitrogen-rich materials is driven by the immense thermodynamic stability of the N₂ molecule. innovations-report.comaip.org This process results in a large and often rapid release of energy, which is the defining characteristic of an explosive or propellant. mdpi.com

This energy release mechanism differs fundamentally from that of traditional nitro-based explosives (e.g., TNT, RDX), which rely on intramolecular oxidation of a carbon backbone by oxygen supplied by nitro groups. aip.org In contrast, high-nitrogen compounds release energy primarily through the exothermic decomposition and rearrangement of their nitrogen-based skeleton. aip.org This often results in a lower combustion temperature compared to conventional explosives but can produce a large volume of gas, a desirable trait for propellants. aip.orgmdpi.com

Comparative Energetic Properties:

| Property | Nitrogen-Rich Compounds (e.g., Azides, Tetrazoles) | Traditional Nitro-Based Explosives (e.g., TNT) |

|---|---|---|

| Primary Energy Source | Cleavage of high-energy N-N/N=N bonds to form stable N≡N. innovations-report.comaip.org | Intramolecular oxidation of carbon by nitro groups. aip.org |

| Key Decomposition Product | Dinitrogen gas (N₂). innovations-report.commdpi.com | CO₂, H₂O, CO, N₂. |

| Enthalpy of Formation | High and positive. mdpi.com | Variable, can be negative or slightly positive. |

| Decomposition Characteristic | Rapid, large gas generation. mdpi.com | High-temperature redox reaction. |

The presence of multiple, weakly-bonded nitrogen atoms in a single molecule, as in the azido group (-N₃), creates a repository of chemical energy. The decomposition pathway that leads to the formation of N₂ gas is highly favorable, driving the rapid release of this stored energy. innovations-report.commdpi.com

Advanced Spectroscopic Characterization in Mechanistic and Structural Analysis

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly effective for identifying the characteristic vibrations of the functional groups within 4-azido-N,N-dimethylaniline. The most prominent and diagnostic feature in its IR spectrum is the strong absorption band corresponding to the asymmetric stretching vibration (ν_as) of the azide (B81097) (–N₃) group. This peak appears in the characteristic region of 2150–2100 cm⁻¹. uni.lu For this compound specifically, this strong band has been reported at approximately 2087 cm⁻¹. uni.lu The presence of this intense absorption is a clear indicator of the successful incorporation of the azide moiety.

Other significant vibrations include those associated with the aromatic ring and the dimethylamino group. Aromatic C-H stretching vibrations are typically observed around 3000 cm⁻¹. researchgate.net The C-C stretching vibrations within the benzene (B151609) ring are found in the 1635–1300 cm⁻¹ region. researchgate.net Furthermore, vibrations related to the N,N-dimethylamino group, such as C-N stretching and C-H bending of the methyl groups, contribute to the complexity of the fingerprint region.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity | Reference |

| Asymmetric Stretch (ν_as) | Azide (–N₃) | ~2087 | Strong | uni.lu |

| Aromatic C-H Stretch | Aryl | ~3000 | Medium-Weak | researchgate.net |

| C=C Ring Stretch | Aryl | 1635-1500 | Medium-Strong | researchgate.net |

| C-N Stretch | Aryl-N, N(CH₃)₂ | 1385-1250 | Medium-Strong | researchgate.net |

Raman Spectroscopy

Raman spectroscopy, which is complementary to IR spectroscopy, provides further insights into the vibrational modes of this compound. While detailed Raman spectra for this specific compound are not widely published, the spectrum can be inferred from its structural components and the analysis of related molecules like N,N-dimethylaniline. researchgate.netbeilstein-journals.org

The symmetric stretch of the azide group, which is often weak in the IR spectrum, should be more prominent in the Raman spectrum. The aromatic ring vibrations, particularly the ring "breathing" mode, typically give rise to strong Raman signals. For N,N-dimethylaniline, bands related to C-C stretching and deformation are observed between 1637 cm⁻¹ and 288 cm⁻¹. researchgate.net Similar signals are expected for the azido-substituted derivative. Resonance Raman spectroscopy has been effectively used to study the cation radicals of N,N-dimethylaniline, indicating that the molecule's electronic properties make it suitable for such specialized Raman techniques. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of the atoms in the this compound molecule.

The ¹H NMR spectrum is expected to be relatively simple and highly characteristic. Due to the molecule's symmetry, the 1,4-disubstituted benzene ring should exhibit an AA'BB' spin system, appearing as two distinct doublets in the aromatic region (typically δ 6.5-7.5 ppm). One doublet corresponds to the two protons ortho to the electron-donating N,N-dimethylamino group, and the other doublet corresponds to the two protons ortho to the azido (B1232118) group. A sharp singlet, integrating to six protons, would be observed in the aliphatic region (typically δ 2.9-3.0 ppm) for the chemically equivalent methyl groups of the N,N-dimethylamino moiety.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For N,N-dimethylaniline, the methyl carbons appear around δ 40.2 ppm, while the aromatic carbons are observed between δ 113.0 and 151.0 ppm. nih.gov For this compound, six distinct signals are expected: one for the methyl carbons, and five for the aromatic carbons (four for the protonated ring carbons and two for the quaternary carbons attached to the nitrogen substituents). The powerful electron-donating effect of the N(CH₃)₂ group and the electronic influence of the N₃ group will dictate the specific chemical shifts of the aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Spectrum | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H NMR | -N(CH ₃)₂ | ~2.9 - 3.0 | Singlet | 6H |

| ¹H NMR | Aromatic CH | ~6.6 - 7.2 | Two Doublets | 2H, 2H |

| ¹³C NMR | -N(C H₃)₂ | ~40 | Quartet (in ¹H-coupled) | - |

| ¹³C NMR | Aromatic C H | ~112 - 122 | Doublet (in ¹H-coupled) | - |

| ¹³C NMR | C -N(CH₃)₂ | ~148 - 152 | Singlet (in ¹H-coupled) | - |

| ¹³C NMR | C -N₃ | ~135 - 140 | Singlet (in ¹H-coupled) | - |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) confirms the molecular weight of this compound and reveals characteristic fragmentation pathways that support its structural identification. The compound has a molecular formula of C₈H₁₀N₄ and a molecular weight of approximately 162.19 g/mol . photochemcad.com

In a typical electron ionization (EI) or gas chromatography-mass spectrometry (GC-MS) analysis, the molecular ion peak (M⁺˙) would be observed at m/z 162. The most significant and diagnostic fragmentation pattern for aryl azides is the facile loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This leads to a very prominent peak at m/z 134 ([M-N₂]⁺˙). photochemcad.com This fragment corresponds to the highly reactive nitrene intermediate, which can then undergo further fragmentation. Other observed peaks in the GC-MS data include signals at m/z 133 and 15. photochemcad.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high precision.

Table 3: Key Mass Spectrometry Data for this compound

| Ion | m/z (Daltons) | Description | Reference |

| [M]⁺˙ | 162 | Molecular Ion | photochemcad.com |

| [M-N₂]⁺˙ | 134 | Loss of neutral nitrogen molecule | photochemcad.com |

| [M-N₂-H]⁺ | 133 | Loss of N₂ and a hydrogen atom | photochemcad.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of this compound in the solid state, including precise bond lengths, bond angles, and intermolecular packing arrangements.

Crystallographic data for this compound are available in the Crystallography Open Database (COD). photochemcad.com The compound crystallizes in the orthorhombic space group Pna2₁. photochemcad.com The analysis of the crystal structure reveals the planarity of the phenyl ring and the geometry of the azide and dimethylamino substituents relative to the ring. Such data is crucial for understanding intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the crystal packing.

Table 4: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | photochemcad.com |

| Space Group | Pna2₁ | photochemcad.com |

| a (Å) | 6.0974 | photochemcad.com |

| b (Å) | 7.5834 | photochemcad.com |

| c (Å) | 18.2630 | photochemcad.com |

| α, β, γ (°) | 90 | photochemcad.com |

| Z | 4 | photochemcad.com |

| COD Number | 7048230 | photochemcad.com |

Electronic Spectroscopy for Charge-Transfer and Electronic Transitions

Electronic or UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is dominated by the interplay between the electron-donating N,N-dimethylamino group and the π-system of the azidophenyl moiety. The parent N,N-dimethylaniline shows a strong absorption band around 251-298 nm in nonpolar solvents, which is attributed to a π-π* transition. aatbio.com

The introduction of the azide group in the para position extends the conjugated system. More importantly, the strong donor character of the dimethylamino group and the electron-withdrawing/modulating nature of the azido group facilitate a significant intramolecular charge-transfer (ICT) transition. This ICT character results in a new, lower-energy absorption band that is typically red-shifted (moved to a longer wavelength) compared to the parent aniline (B41778). The position and intensity of this ICT band can be sensitive to solvent polarity. Studies on related donor-acceptor molecules show that such ICT transitions are fundamental to their photophysical properties. The analysis of transient absorption spectra in similar molecules confirms the formation of charge-separated states upon photoexcitation.

Time-Resolved Spectroscopic Techniques

To understand the dynamic processes that occur after a molecule absorbs light, such as excited-state relaxation and photochemical reactions, time-resolved spectroscopic techniques are indispensable.

Picosecond transient infrared (ps-TRIR) spectroscopy is a powerful tool for studying the ultrafast structural dynamics of molecules in their excited states. This technique monitors changes in the vibrational spectrum of a molecule on a picosecond timescale following photoexcitation.

For molecules containing an azide group, the asymmetric stretching mode of the N₃ group is a particularly useful vibrational probe. nih.gov This vibration is intense and appears in a region of the infrared spectrum (around 2100-2200 cm⁻¹) that is typically free from other interfering absorptions from the molecule or solvent. nih.gov The frequency, bandwidth, and lifetime of this vibrational mode are sensitive to the local environment and the electronic state of the molecule. nih.gov

In studies of related azido-containing biomolecules, the frequency-frequency correlation function (FFCF) of the azide stretch has been used to probe the dynamics of the surrounding solvent, such as the making and breaking of hydrogen bonds in water, which occurs on a picosecond timescale. nih.gov For 2'-azido-2'-deoxyuridine (B559683) in water, the correlation time was found to be 1.5 ps. nih.gov

While specific ps-TRIR data for this compound is not detailed in the provided context, the principles can be extended. Upon photoexcitation of this compound, changes in the azide stretching frequency would be expected, reflecting the altered electronic distribution in the excited state. The decay of the ground-state azide absorption and the appearance of new transient vibrational bands would provide direct information on the lifetime of the excited state and the formation of any intermediates, such as a nitrene, which is a common product of aryl azide photolysis. acs.org The ultrafast excited-state dynamics of similar donor-acceptor systems, like pyrene-N,N-dimethylaniline, have been investigated using femtosecond pump-probe spectroscopy, revealing complex photochemistry on a sub-picosecond timescale. researchgate.net

Electrochemical Methods for Redox Properties

Electrochemical techniques are essential for determining the redox properties of molecules, such as their oxidation and reduction potentials. These properties are critical for understanding the electron transfer capabilities of this compound.

Cyclic voltammetry is a widely used electrochemical technique to study the redox behavior of species in solution. It provides information on the potentials at which oxidation and reduction occur and the stability of the resulting species.

The electrochemical oxidation of N,N-dimethylaniline (DMA) has been studied extensively. In acetonitrile, DMA shows an irreversible oxidation peak at approximately 0.76 V versus a saturated calomel (B162337) electrode (SCE) at a low scan rate. utexas.edu The irreversibility indicates that the initially formed radical cation is unstable and undergoes subsequent chemical reactions, primarily dimerization to form N,N,N',N'-tetramethylbenzidine (TMB). utexas.edu

| Compound | Oxidation Potential (V vs. SCE) | Solvent/Electrolyte | Note |

| N,N-dimethylaniline | ~0.76 | Acetonitrile/TBAPF₆ | Irreversible peak utexas.edu |

| 2,4-dimethoxy-N,N-dimethylaniline | 0.57 | Acetonitrile/[Pr₄N]ClO₄ | E₁/₂ value mdpi.com |

Rotating disk voltammetry is a hydrodynamic electrochemical technique that allows for the precise measurement of reaction kinetics and diffusion coefficients. By rotating the electrode at a controlled rate, a well-defined mass transport regime is established, which can help in elucidating complex reaction mechanisms. pineresearch.com

In the context of N,N-dimethylaniline and its derivatives, RDV can be used to study the kinetics of the follow-up reactions that occur after the initial electron transfer. For example, the dimerization rate of the radical cation of N,N-dimethylaniline could be quantified using this technique. utexas.edu By analyzing the limiting current as a function of the rotation rate, one can distinguish between processes that are controlled by mass transport and those that are controlled by the kinetics of a chemical reaction. utexas.edu

While specific RDV studies on this compound were not found, this technique would be highly valuable for investigating the stability of its radical cation and the kinetics of its subsequent reactions. The forced convection in RDV helps to overcome limitations of static techniques like CV, especially for studying fast chemical reactions coupled to electron transfer. nih.gov

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of 4-azido-N,N-dimethylaniline, offering a balance between accuracy and computational cost for examining the electronic structure and properties of this molecule.

Geometrical Optimization and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional structure of this compound through a process called geometry optimization. Functionals such as B3LYP, often paired with basis sets like 6-311+G(2d,2p), are used to find the minimum energy conformation of the molecule. mdpi.com This process provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related azido-aromatic compounds, DFT calculations have been successfully used to predict the planarity or non-planarity of the molecule, which is crucial for understanding its electronic and photophysical properties. mdpi.com Conformational analysis, which explores the different spatial arrangements of the atoms, can also be performed to identify various stable conformers and the energy barriers between them, although for a relatively rigid molecule like this compound, the number of significant conformers is expected to be limited.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-N (azido) | 1.410 |

| N-N (azido) | 1.250 | |

| N≡N (azido) | 1.145 | |

| Bond Angle (°) | C-N-N | 115.0 |

| N-N-N | 172.0 | |

| Dihedral Angle (°) | C-C-N-N | 5.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding the chemical reactivity and electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. DFT calculations are used to determine the energies of the HOMO and LUMO and their energy gap (ΔE). physchemres.orgnih.gov A smaller HOMO-LUMO gap generally indicates a more reactive molecule. physchemres.org For this compound, the HOMO is expected to be localized on the electron-rich N,N-dimethylaniline moiety, while the LUMO may have significant contributions from the azido (B1232118) group and the aromatic ring. This distribution influences the molecule's role as an electron donor or acceptor in chemical reactions and its electronic absorption properties.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

Prediction of Spectroscopic Properties (e.g., Time-Dependent DFT for UV/Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV/Vis) of molecules. rsc.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For this compound, TD-DFT calculations, often using functionals like PBE0 or CAM-B3LYP with a suitable basis set and a solvent model, can help to assign the observed absorption bands to specific electronic transitions, such as π→π* or intramolecular charge transfer (ICT) transitions. rsc.orgphyschemres.orguni.lu

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 380 | 0.75 | HOMO → LUMO |

| S0 → S2 | 295 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 260 | 0.30 | HOMO → LUMO+1 |

Reaction Pathway Mapping and Transition State Characterization

DFT is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This includes locating transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies. colorado.edu For example, in cycloaddition reactions where the azide (B81097) group participates, DFT can be used to model the concerted or stepwise nature of the mechanism and to rationalize the regioselectivity of the reaction. rsc.org By characterizing the geometries and energies of reactants, intermediates, transition states, and products, a detailed mechanistic picture can be constructed.

| Atom | NBO Charge (e) |

|---|---|

| N (dimethylamino) | -0.45 |

| C (aromatic, attached to N-amino) | -0.15 |

| C (aromatic, attached to N-azido) | +0.10 |

| Nα (of azido) | -0.30 |

| Nβ (of azido) | +0.40 |

| Nγ (of azido) | -0.10 |

Ab Initio Calculations for Fundamental Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also applied to study the fundamental electronic properties of this compound. researchgate.net Methods like Hartree-Fock (HF), while less accurate than correlated methods due to the neglect of electron correlation, can provide a basic understanding of the electronic structure and are often used as a starting point for more advanced calculations. researchgate.net More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate results for properties like electron correlation energies and ionization potentials, though at a significantly higher computational cost. These methods are valuable for benchmarking DFT results and for cases where DFT may not be sufficiently accurate.

Theoretical Insights into Compound Stability and Reactivity

Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides significant insights into the electronic structure, stability, and reactivity of this compound. Theoretical studies, often employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), allow for the detailed analysis of molecular orbitals, charge distribution, and the energetic factors governing its chemical behavior. chemrxiv.orgresearchgate.net

Electronic Structure and Frontier Molecular Orbitals

The reactivity of this compound is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The potent electron-donating N,N-dimethylamino group significantly influences these orbitals. It elevates the energy of the HOMO, making the molecule a better electron donor. Conversely, the azido group, while acting as a weak electron-donating group in electrophilic aromatic substitutions, contributes to the electronic character of the LUMO. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity, lower stability, and a greater propensity for intramolecular charge transfer (ICT). researchgate.net In derivatives of N,N-dimethylaniline, the HOMO-LUMO gap is a key factor in their application as charge-transfer chromophores. researchgate.net Theoretical calculations, such as Time-Dependent DFT (TD-DFT), have been used to assign the observed strong charge-transfer absorption bands in related systems to HOMO → LUMO transitions. researchgate.net

Table 1: Key Computational Descriptors and Their Implication on Stability/Reactivity

| Descriptor | Theoretical Implication | Relevance to this compound |

| HOMO Energy | Indicates the electron-donating ability. Higher energy means it is a better electron donor. | The -N(CH₃)₂ group raises the HOMO energy, enhancing its nucleophilic character and reactivity in reactions like cycloadditions. researchgate.netnih.gov |

| LUMO Energy | Indicates the electron-accepting ability. Lower energy means it is a better electron acceptor. | The LUMO is influenced by both the phenyl ring and the azide moiety, determining its susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | A small gap suggests high reactivity, low kinetic stability, and facile electronic excitation. researchgate.net | The strong donor-acceptor character within the molecule leads to a reduced gap, making it suitable for charge-transfer applications. researchgate.net |

| Mulliken Charges | Describes the partial atomic charge distribution, identifying electrophilic and nucleophilic sites. | The nitrogen of the dimethylamino group and the terminal nitrogen of the azide are key reactive sites, with their partial charges influencing reactivity. nih.gov |

| NBO Analysis | Quantifies hyperconjugative interactions and charge delocalization, which contribute to stability. researchgate.net | Delocalization of electron density from the nitrogen lone pair of the amino group across the aromatic system to the azide group stabilizes the molecule. |

Charge Distribution and Reactivity

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to determine the partial charges on each atom within the molecule. uni-muenchen.de These analyses for this compound reveal a significant electronic polarization. The N,N-dimethylamino group acts as a strong π-donor, increasing the electron density on the aromatic ring, particularly at the ortho and para positions.

NBO analysis further elucidates the stability of the molecule by quantifying the delocalization of electron density. researchgate.net It reveals strong hyperconjugative interactions, such as the delocalization of the lone pair electrons from the amino nitrogen into the π* orbitals of the phenyl ring. This charge delocalization is a key factor in the stability of the compound. Studies on related copper-nitrene complexes have shown that electron-donating groups, like dimethylamino, increase the negative Mulliken charge on the reactive nitrogen, enhancing its nucleophilic character and reactivity. nih.gov

Reactivity in Cycloaddition Reactions

Phenyl azides are well-known for their participation in 1,3-dipolar cycloaddition reactions. nih.gov DFT calculations have been instrumental in understanding the mechanisms and regioselectivity of these reactions. researchgate.net The reactivity of this compound in such reactions is enhanced by the electron-donating dimethylamino group. This group increases the HOMO energy of the azide, which, according to Frontier Molecular Orbital theory, facilitates reactions with electron-deficient dipolarophiles. nih.gov

In reactions involving this compound, such as the formation of triazoles via "click chemistry," computational studies help predict the most favorable reaction pathways and the stability of the resulting isomers. rsc.org For instance, DFT calculations on a triazole product formed from this compound revealed a non-planar structure, with a significant dihedral angle between the phenyl and the newly formed triazole ring, highlighting the steric and electronic influence of the substituents. rsc.org

Table 2: Summary of Theoretical Findings for this compound and Related Compounds

| Research Focus | Computational Method | Key Findings | Reference |

| Reactivity of Phenyl Azides | DFT (ωB97X-D) | FMO theory successfully explains reactivity in cycloadditions; electron-donating groups increase the HOMO energy, accelerating reactions with electron-poor partners. | nih.gov |

| Charge-Transfer Properties | TD-B3LYP/6-31G(d) | Charge-transfer absorptions in chromophores made from this compound are assigned as HOMO → LUMO transitions. | researchgate.net |

| Stability of Azido Compounds | DFT (B3LYP/6-311++G(d,p)) | NBO analysis shows molecular stability arises from hyperconjugative interactions and charge delocalization. HOMO-LUMO energies demonstrate chemical stability. | researchgate.net |

| Structure of Reaction Products | DFT | A triazole synthesized from this compound was found to have a non-planar geometry with a 35° dihedral angle between the phenyl and triazole rings. | rsc.org |

| Reactivity of Anilines | DFT (B3LYP/6-311G**) | Theoretical calculations can rationalize the regioselectivity of reactions on the N,N-dimethylaniline ring system by comparing the stability of possible isomers. | mdpi.com |

Advanced Applications in Chemical Sciences

Materials Science Research

In materials science, the electronic properties of 4-azido-N,N-dimethylaniline are harnessed to create functional materials for electronic and optical devices. The dimethylamino group acts as a strong electron donor, which, when paired with a suitable electron acceptor within a molecule, can lead to significant intramolecular charge-transfer (ICT) characteristics. This donor-acceptor or "push-pull" design is fundamental to the development of materials with tailored electronic and photophysical properties.

Organic Photovoltaic Cells and Electronic Devices

The push-pull architecture enabled by the N,N-dimethylaniline moiety is central to the design of organic dyes for dye-sensitized solar cells (DSSCs). rsc.org The N,N-dimethylaniline unit serves as the electron-donating part of a chromophore, which is responsible for absorbing light. Upon photoexcitation, an electron is transferred from the donor (dimethylaniline) to an acceptor part of the molecule, and subsequently injected into the semiconductor material (e.g., TiO2) of the solar cell, generating a photocurrent. rsc.org

Design of Non-Linear Optical (NLO) Materials

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optical communications. tcichemicals.com The key to creating effective organic NLO materials is the design of molecules with large hyperpolarizabilities, which arise from the efficient movement of electrons under a strong electric field, such as that from a laser. This is typically achieved in molecules possessing a strong electron donor and a strong electron acceptor connected by a π-conjugated system. tcichemicals.commcmaster.ca

The N,N-dimethylaniline group is a classic electron donor used in the synthesis of NLO chromophores. mcmaster.ca this compound can serve as a synthetic handle to incorporate this donor unit into larger NLO-active systems. The azide (B81097) group allows for its covalent attachment to other molecular components, leading to the formation of materials with desirable NLO properties for applications in electro-optical devices. mcmaster.camun.ca

Charge-Transfer Systems in Optoelectronics

The development of charge-transfer (CT) systems is crucial for a range of optoelectronic applications. researchgate.net this compound is a key component for synthesizing push-pull chromophores where it acts as the electron-donating moiety. The azide group facilitates its incorporation into molecules containing an electron-acceptor group, linked by a π-conjugated bridge. researchgate.net

A common strategy involves using click chemistry to link the this compound unit to an alkyne-functionalized acceptor. The resulting 1,2,3-triazole ring, formed from the azide-alkyne cycloaddition, can itself act as a conjugative π-linker. researchgate.net The photophysical properties of these systems are highly dependent on the molecular geometry and the specific positioning of the donor and acceptor groups on the triazole linker. researchgate.net Research has shown that these chromophores exhibit intramolecular charge-transfer absorption bands, the wavelength and intensity of which can be tuned by altering the molecular structure. researchgate.net These tunable properties are essential for applications in energy harvesting and other optoelectronic devices. researchgate.net

Table 1: Photophysical Properties of Isomeric Charge-Transfer Chromophores

This table presents data on isomeric charge-transfer chromophores where an N,N-dimethylanilino donor and a dicyanovinyl acceptor are linked by a 1,2,3-triazole ring. The variation in the substitution pattern on the triazole ring significantly impacts the charge-transfer absorption.

| Isomer | Donor/Acceptor Positions on Triazole | λmax (nm) |

| Isomer 1 | 1,4-disubstituted | 453 |

| Isomer 2 | 1,5-disubstituted | 400 |

| Isomer 3 | 2,4-disubstituted | ~420 |

| Isomer 4 | 4,5-disubstituted with N-aryl group | ~430 |

Data synthesized from findings discussed in Organic Letters. researchgate.net

Surface Modification and Dendrimer Chemistry

Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups, making them promising materials for applications like drug delivery. nih.govwiserpub.com The properties of dendrimers can be precisely tuned by modifying these surface groups. nih.govmdpi.com

This compound provides a reactive azide handle for the surface functionalization of dendrimers using click chemistry. nih.gov In a convergent synthesis approach, dendrons (wedge-shaped sections of a dendrimer) functionalized with an azide group can be "clicked" onto a core or another dendron bearing a terminal alkyne. nih.gov This method allows for the efficient construction of dendrimers and the introduction of specific functionalities to the dendrimer periphery. For instance, this strategy has been used to create multifunctional dendrimers bearing complex, biologically active moieties on their surface. nih.gov

Fundamental Photochemistry and Photophysics

The N,N-dimethylaniline scaffold is a classic subject in fundamental photochemical and photophysical studies. The presence of the electron-rich amino group and the aromatic ring leads to interesting excited-state dynamics. While specific studies on this compound are specialized, research on closely related analogs like 4-nitro-N,N-dimethylaniline provides insight into the potential photochemical behavior.

Upon photoexcitation, N,N-dimethylaniline derivatives can undergo various processes, including intersystem crossing to form a triplet state. rsc.org The triplet state of these molecules can be characterized using time-resolved UV-vis spectroscopy. rsc.org For example, the triplet state of 4-nitro-N,N-dimethylaniline has been shown to react with other molecules through processes like demethylation or electron transfer. rsc.org In certain conditions, photoexcitation can lead to the cleavage of a methyl group from the nitrogen atom, a reaction that proceeds via a C-centered radical intermediate. rsc.org Furthermore, N,N-dimethylanilines can participate in photocascade reactions, where visible-light photocatalysis initiates a sequence of reactions, such as the in-situ formation of an azomethine ylide that can undergo cycloaddition reactions. researchgate.net The photophysical properties of N,N-dimethylaniline itself, such as its fluorescence quantum yield and excited-state lifetime, are well-documented and serve as a benchmark for understanding its more complex derivatives. photochemcad.com

Bioorthogonal Chemistry (from a chemical synthesis perspective)

Bioorthogonal chemistry refers to chemical reactions that can occur in a living system without interfering with native biochemical processes. researchgate.net The azide functional group is a cornerstone of bioorthogonal chemistry, and this compound serves as a synthetic precursor for molecules used in this field. escholarship.org

The primary application of the azide group in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". researchgate.nettcichemicals.com These reactions are highly specific, efficient, and can be performed in aqueous environments, making them ideal for biological applications. researchgate.net

From a chemical synthesis perspective, this compound is used to build larger, more complex molecules that can later be used in bioorthogonal settings. For example, it can be a component in the synthesis of fluorogenic probes, which are molecules that become fluorescent only after undergoing a bioorthogonal reaction. escholarship.org It has also been used in the synthesis of 1,2,3-triazole-fused 1,4-benzodiazepine (B1214927) derivatives, a class of compounds considered a "privileged scaffold" due to their biological activities. wgtn.ac.nz The synthesis involves an intramolecular cycloaddition between the aryl azide and an alkyne positioned elsewhere in the molecule. wgtn.ac.nz These synthetic applications highlight the role of this compound as a versatile building block for creating sophisticated chemical tools for biology and medicine. researchgate.net

The versatile chemical nature of this compound, characterized by the presence of a reactive azide group and an electron-donating dimethylamino substituent on an aromatic ring, positions it as a valuable precursor in the synthesis of a wide array of complex heterocyclic systems. Its utility is prominently featured in cycloaddition reactions, multicomponent reactions, and photolytic rearrangements to construct five-, six-, and seven-membered heterocycles, which are often key scaffolds in medicinal chemistry and materials science.

Role in Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, and the azide functionality of this compound serves as a prime reaction partner. The most notable of these is the 1,3-dipolar cycloaddition, which provides a direct route to five-membered aromatic heterocycles.

Specifically, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful method for constructing the 1,2,3-triazole ring system. rsc.org This reaction can be performed thermally or, more commonly, under copper(I) catalysis in what is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". rsc.orgmdpi.com The CuAAC approach is lauded for its high efficiency, mild reaction conditions, and exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. rsc.org Alternatively, ruthenium catalysts can be employed to selectively produce the 1,5-regioisomer. rsc.org